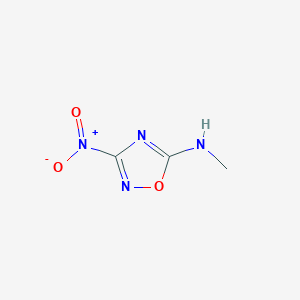
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate is a chemical compound with the molecular formula C9H5F3N2O2S and a molecular weight of 262.208 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group attached to a benzothiadiazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate typically involves the reaction of 1,2,3-benzothiadiazole-7-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The benzothiadiazole ring can participate in various biochemical interactions, influencing enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
2,2,2-Trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: This parent compound lacks the trifluoroethyl group and has different chemical properties and applications.
2,2,2-Trifluoroethanol: While this compound shares the trifluoroethyl group, it does not have the benzothiadiazole ring, resulting in different reactivity and uses.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
864237-81-0 |
|---|---|
Molecular Formula |
C9H5F3N2O2S |
Molecular Weight |
262.21 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 1,2,3-benzothiadiazole-7-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2S/c10-9(11,12)4-16-8(15)5-2-1-3-6-7(5)17-14-13-6/h1-3H,4H2 |
InChI Key |
QIMRGIBYPSZWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)OCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


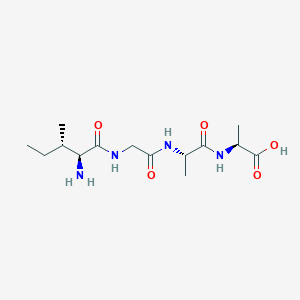
![3-Methyl-2-[2-(morpholin-4-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12537193.png)
![5-[(Trimethylsilyl)oxy]hept-4-en-3-one](/img/structure/B12537205.png)
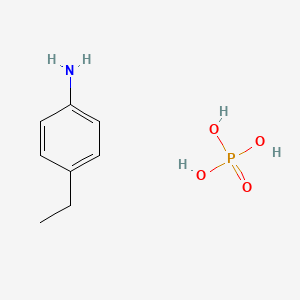
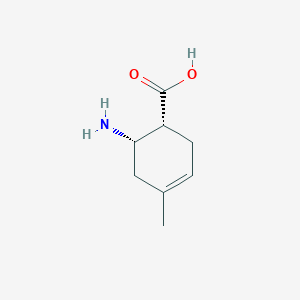
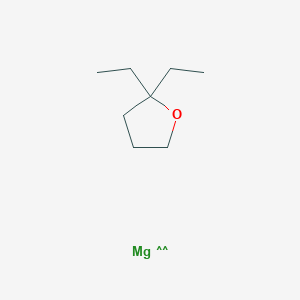
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
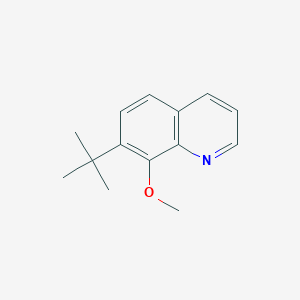
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
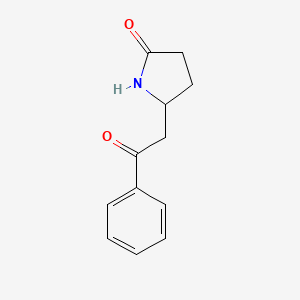
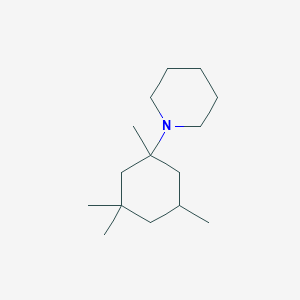
![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
